3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that features a unique combination of benzodioxin, fluorophenyl, triazolo, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin moiety, which can be synthesized via the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The fluorophenyl group is introduced through electrophilic aromatic substitution reactions using fluorobenzene derivatives . The triazolo and thiadiazole rings are formed through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and substitution reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxin or fluorophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted benzodioxin and fluorophenyl compounds.
Scientific Research Applications
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL derivatives: These compounds share the benzodioxin moiety and exhibit similar biological activities.
FLUOROPHENYL derivatives: Compounds with fluorophenyl groups are known for their enhanced stability and bioavailability.
TRIAZOLOTHIADIAZOLE derivatives: These compounds are studied for their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.
Properties
Molecular Formula |
C17H11FN4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11FN4O2S/c18-11-6-2-1-5-10(11)16-21-22-15(19-20-17(22)25-16)14-9-23-12-7-3-4-8-13(12)24-14/h1-8,14H,9H2 |
InChI Key |
HEHZZPSUHDWOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F |
Origin of Product |
United States |
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